NESS 0327
NESS 0327
NESS 0327 is an extremely potent cannabinoid (CB) receptor antagonist with high selectivity for the CB1 receptor compared to the CB2 receptor with Ki values of 0.35 pM and 21 nM, respectively. It is a much more potent antagonist and more selective for the CB1 receptor compared to SR 141716A (rimonabant). At nM concentrations NESS 0327 competitively inhibits the binding of the synthetic CB agonist WIN 55,212-2 in isolated rat cerebella membranes and murine vas deferens. Unlike SR 141716A, NESS 0327 at higher doses does not act as a CB1 receptor inverse agonist and does not produce any physiological effects of its own.
Ness0327 is a potent cannabinoid CB1 receptor antagonist.
Ness0327 is a potent cannabinoid CB1 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
494844-07-4
VCID:
VC0537025
InChI:
InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32)
SMILES:
C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula:
C24H23Cl3N4O
Molecular Weight:
489.8 g/mol
NESS 0327
CAS No.: 494844-07-4
Cat. No.: VC0537025
Molecular Formula: C24H23Cl3N4O
Molecular Weight: 489.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NESS 0327 is an extremely potent cannabinoid (CB) receptor antagonist with high selectivity for the CB1 receptor compared to the CB2 receptor with Ki values of 0.35 pM and 21 nM, respectively. It is a much more potent antagonist and more selective for the CB1 receptor compared to SR 141716A (rimonabant). At nM concentrations NESS 0327 competitively inhibits the binding of the synthetic CB agonist WIN 55,212-2 in isolated rat cerebella membranes and murine vas deferens. Unlike SR 141716A, NESS 0327 at higher doses does not act as a CB1 receptor inverse agonist and does not produce any physiological effects of its own. Ness0327 is a potent cannabinoid CB1 receptor antagonist. |
|---|---|
| CAS No. | 494844-07-4 |
| Molecular Formula | C24H23Cl3N4O |
| Molecular Weight | 489.8 g/mol |
| IUPAC Name | 12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) |
| Standard InChI Key | NCXBPZJQQSNIRA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
| Canonical SMILES | C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
| Appearance | Solid powder |
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